molecular formula C11H11ClN2O5S B3208671 4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride CAS No. 1052558-93-6

4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B3208671
CAS No.: 1052558-93-6
M. Wt: 318.73 g/mol
InChI Key: UQIFJVGRTXWEMI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClN2O5S and a molecular weight of 318.74 g/mol. This compound is characterized by its sulfonyl chloride group and a methoxy group attached to a benzene ring, which is further substituted with a 4-methyl-2,5-dioxoimidazolidin-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine under controlled conditions to form the imidazolidinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Sulfonic acids from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted benzene derivatives from substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonyl chloride

  • 4-Methoxybenzenesulfonyl chloride

  • 4-Methyl-2,5-dioxoimidazolidin-4-yl derivatives

Properties

IUPAC Name

4-methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5S/c1-11(9(15)13-10(16)14-11)7-5-6(20(12,17)18)3-4-8(7)19-2/h3-5H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIFJVGRTXWEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=CC(=C2)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 3
4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 4
4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 6
4-Methoxy-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride

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